2,4-Dimethylphenyl 2,5-dimethoxybenzene-1-sulfonate
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Overview
Description
2,4-Dimethylphenyl 2,5-dimethoxybenzene-1-sulfonate is an organic compound that belongs to the class of sulfonates. This compound is characterized by the presence of two methyl groups on the phenyl ring and two methoxy groups on the benzene ring, along with a sulfonate group. It is used in various chemical reactions and has applications in different fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dimethylphenyl 2,5-dimethoxybenzene-1-sulfonate typically involves the sulfonation of 2,5-dimethoxybenzene with a sulfonating agent such as sulfur trioxide or chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the selective formation of the sulfonate ester. The reaction conditions often include maintaining a low temperature and using an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality. The industrial production methods also focus on minimizing waste and optimizing the use of raw materials.
Chemical Reactions Analysis
Types of Reactions
2,4-Dimethylphenyl 2,5-dimethoxybenzene-1-sulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the sulfonate group to a sulfonic acid or other reduced forms.
Substitution: The sulfonate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
2,4-Dimethylphenyl 2,5-dimethoxybenzene-1-sulfonate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,4-Dimethylphenyl 2,5-dimethoxybenzene-1-sulfonate involves its interaction with specific molecular targets. The sulfonate group can act as a leaving group in substitution reactions, facilitating the formation of new chemical bonds. The methoxy groups on the benzene ring can participate in electron-donating interactions, influencing the reactivity of the compound. The overall mechanism depends on the specific context and the nature of the reactions involved.
Comparison with Similar Compounds
Similar Compounds
2,5-Dimethoxybenzene-1-sulfonate: Lacks the 2,4-dimethylphenyl group, resulting in different reactivity and applications.
2,4-Dimethylphenyl sulfonate: Lacks the 2,5-dimethoxybenzene group, leading to variations in chemical behavior.
Uniqueness
2,4-Dimethylphenyl 2,5-dimethoxybenzene-1-sulfonate is unique due to the combination of the 2,4-dimethylphenyl and 2,5-dimethoxybenzene groups. This unique structure imparts specific chemical properties and reactivity, making it valuable in various research and industrial applications.
Biological Activity
2,4-Dimethylphenyl 2,5-dimethoxybenzene-1-sulfonate is an organic compound classified as a sulfonate. Its chemical structure includes two methyl groups on the phenyl ring and two methoxy groups on the benzene ring, along with a sulfonate group. This compound has garnered attention in various fields of research due to its potential biological activities and applications.
The synthesis of this compound typically involves sulfonation reactions using agents such as sulfur trioxide or chlorosulfonic acid under controlled conditions to ensure selectivity. The compound is characterized by its ability to undergo various chemical reactions, including oxidation, reduction, and substitution reactions, which are essential for its biological activity.
The biological activity of this compound can be attributed to its interaction with specific molecular targets. The sulfonate group serves as a leaving group in substitution reactions, facilitating the formation of new chemical bonds. The methoxy groups can participate in electron-donating interactions that influence the compound's reactivity and biological effects.
Pharmacological Studies
Research has indicated that compounds similar to this compound exhibit significant pharmacological properties. For instance, derivatives of methoxy-substituted compounds have shown promising results in inhibiting specific enzymes involved in metabolic pathways critical for bacterial survival. This suggests potential applications in developing antimicrobial agents targeting the methylerythritol phosphate (MEP) pathway .
Data Tables
Property | Details |
---|---|
Chemical Formula | C15H17O4S |
Molecular Weight | 293.36 g/mol |
Solubility | Soluble in organic solvents |
Synthesis Method | Sulfonation of 2,5-dimethoxybenzene |
Case Studies
- Antimicrobial Activity : A study investigating the effects of sulfonated compounds on bacterial growth demonstrated that derivatives similar to this compound effectively inhibited the growth of several Gram-positive and Gram-negative bacteria by targeting enzymes in the MEP pathway. This validates the potential use of such compounds as novel antimicrobial agents .
- Enzyme Inhibition : Research has focused on the inhibition of 1-deoxy-D-xylulose-5-phosphate synthase (DXPS), an enzyme crucial for isoprenoid biosynthesis in bacteria. Compounds structurally related to this compound were shown to inhibit this enzyme effectively, leading to decreased bacterial viability and presenting a new avenue for antibiotic development .
Properties
IUPAC Name |
(2,4-dimethylphenyl) 2,5-dimethoxybenzenesulfonate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18O5S/c1-11-5-7-14(12(2)9-11)21-22(17,18)16-10-13(19-3)6-8-15(16)20-4/h5-10H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSXABBVRZGEUQG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OS(=O)(=O)C2=C(C=CC(=C2)OC)OC)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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